Hydration Equilibrium Constant (Kh) of 1,1,1-Trifluoroacetone is 35: Intermediate Between Acetone (≈0) and Hexafluoroacetone (>>35)
The equilibrium constant for hydration (Kh) of 1,1,1-trifluoroacetone in aqueous solution is 35, which is orders of magnitude higher than that of acetone (Kh ≈ 1.4 × 10⁻³) but significantly lower than that of hexafluoroacetone, which is essentially fully hydrated (Kh >> 35) [1]. This places 1,1,1-trifluoroacetone as an intermediate in the fluorinated ketone series, providing a carbonyl that is electrophilic enough for facile nucleophilic addition yet not so strongly hydrated as to require rigorous anhydrous conditions or to significantly reduce the effective concentration of the reactive ketone in aqueous or protic media [2].
| Evidence Dimension | Hydration equilibrium constant (Kh) for gem-diol formation in water |
|---|---|
| Target Compound Data | Kh = 35 |
| Comparator Or Baseline | Acetone (Kh ≈ 1.4 × 10⁻³) and Hexafluoroacetone (Kh >> 35, essentially fully hydrated) |
| Quantified Difference | Kh(1,1,1-trifluoroacetone) is ~25,000× greater than acetone; Hexafluoroacetone is substantially more hydrated (no precise numerical ratio available) |
| Conditions | Aqueous solution, room temperature |
Why This Matters
For reactions in aqueous or protic solvents, the effective concentration of reactive ketone is directly linked to Kh; 1,1,1-trifluoroacetone provides a balanced reactivity profile between low hydration (acetone) and near-complete hydration (hexafluoroacetone).
- [1] Buschmann, H. J., Dutkiewicz, E., & Knoche, W. (1980). The Reversible Hydration of Carbonyl Compounds in Aqueous Solution. Part I, The Keto/Gem‐diol Equilibrium. Berichte der Bunsengesellschaft für physikalische Chemie, 84(2), 129-134. View Source
- [2] Rzepa, H. S. (2010). The anomeric effect and the hydration of the carbonyl group. Retrieved April 18, 2026. View Source
